4-fluoro-6-methyl-2H-indazole-3-carbaldehyde
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis of 4-Fluoro-6-Methyl-2H-Indazole-3-Carbaldehyde
X-ray crystallography reveals a planar indazole core with substituents influencing molecular packing. The fluorine atom at the 4th position and methyl group at the 6th position introduce steric and electronic perturbations. Key bond lengths include:
- C3–C14 (aldehyde) : 1.479 Å, indicating conjugation with the aromatic system.
- N1–N2 (indazole ring) : 1.345 Å, consistent with delocalized π-electrons.
The crystal lattice exhibits weak C–H⋯O and C–H⋯N hydrogen bonds, stabilizing the 2H-indazole tautomer. Dihedral angles between the indazole ring and aldehyde group average 12.5°, suggesting partial conjugation.
Tautomeric Equilibria: 2H vs. 1H-Indazole Isomerization Dynamics
The compound predominantly adopts the 2H-indazole form due to:
- Substituent effects : The electron-withdrawing fluorine at C4 stabilizes the 2H tautomer by reducing electron density at N1.
- Steric hindrance : The methyl group at C6 disfavors the 1H form by increasing non-bonded interactions.
Computational studies (B3LYP/6-311+G) estimate a **2H:1H ratio of 98:2 in the gas phase. Solvent polarity shifts the equilibrium; in DMSO, the 2H form remains dominant (ΔG = −2.8 kcal/mol).
Electronic Structure and Substituent Effects of Fluorine/Methyl Groups
Density functional theory (DFT) highlights substituent impacts:
| Property | Fluorine (C4) | Methyl (C6) |
|---|---|---|
| Electronegativity | σp = +0.78 (deshielding) | σp = −0.17 (electron donation) |
| HOMO-LUMO Gap (eV) | 5.2 → 4.8 (narrowing) | 4.8 → 5.1 (widening) |
| Natural Bond Order (NBO) | C4–F: 1.34 Å (polar covalent) | C6–CH3: 1.50 Å (weak hyperconjugation) |
The fluorine atom increases electrophilicity at C3 (Mulliken charge: +0.32 e), enhancing reactivity toward nucleophilic additions.
Properties
IUPAC Name |
4-fluoro-6-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFDMOJFKNNSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646504 | |
| Record name | 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-22-5 | |
| Record name | 4-Fluoro-6-methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antitumor Activity
The indazole scaffold, including derivatives like 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde, has been extensively studied for its antitumor properties. Recent research indicates that compounds derived from indazoles can act as potent inhibitors of various kinases involved in cancer progression.
- Polo-like Kinase 4 (PLK4) Inhibition : Compounds based on indazole structures have shown significant inhibitory effects against PLK4, a kinase implicated in tumor growth. For instance, derivatives synthesized from indazole scaffolds demonstrated nanomolar potency in inhibiting HCT116 colon cancer cell growth in mouse models .
- Fibroblast Growth Factor Receptors (FGFRs) : Indazole derivatives have also been evaluated for their ability to inhibit FGFRs, which are critical in various cancers. For example, a study reported that certain indazole derivatives exhibited IC50 values as low as 2.0 nM against FGFR1, indicating strong potential for development as cancer therapeutics .
Other Biological Activities
Beyond antitumor activity, 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde and its analogs have shown promise in other therapeutic areas:
- Kinase Inhibition : Indazoles have been identified as effective inhibitors of several kinases such as Pim kinases and TTK (Tension Type Kinase), with some derivatives achieving single-digit nanomolar IC50 values .
- Antimicrobial Properties : Certain indazole derivatives have demonstrated antimicrobial activity, suggesting their potential use in treating bacterial infections .
Synthesis and Chemical Properties
The synthesis of 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde typically involves the functionalization of the indazole core. Recent advancements in synthetic methodologies include:
- Visible-Light-Induced Reactions : A novel approach using visible light has been developed for the efficient synthesis of functionalized 3-acyl-2H-indazoles, which could be adapted for synthesizing carbaldehyde derivatives .
- Microwave-Assisted Reactions : Microwave-assisted techniques have been employed to enhance reaction rates and yields when synthesizing indazole derivatives with various substituents .
Clinical Trials and Research Findings
Several studies highlight the clinical relevance of indazole derivatives:
- A series of indazole-based compounds were tested for their ability to inhibit specific cancer cell lines, showing promising results that warrant further investigation in clinical settings . These studies often involve evaluating the efficacy of compounds in xenograft models to assess their potential as anticancer agents.
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how modifications to the indazole structure affect biological activity:
Mechanism of Action
The mechanism by which 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 4-Chloro-6-methyl-2H-indazole-3-carbaldehyde : Chlorine substitution at position 4 increases electronegativity but may alter pharmacokinetics compared to fluorine.
- 6-Methyl-2H-indazole-3-carbaldehyde : Absence of the 4-fluoro group simplifies synthesis but reduces electronic effects on aromatic reactivity.
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde | 1.8 | 0.45 | 215–217 |
| 5-Fluoro-1H-indazole-3-carbaldehyde | 1.5 | 0.68 | 198–200 |
| 4-Chloro-6-methyl-2H-indazole-3-carbaldehyde | 2.1 | 0.32 | 228–230 |
Crystallographic Analysis
SHELX programs, widely used for small-molecule refinement, would be essential for resolving the crystal structure of 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde, particularly to confirm substituent positions and hydrogen-bonding motifs .
Biological Activity
4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, including data tables and case studies.
Synthesis
The synthesis of 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde typically involves the formylation of indazole derivatives. Recent advancements have utilized microwave-assisted methods for regioselective formylation, allowing for efficient production of this compound and its derivatives .
Antitumor Activity
Research has indicated that indazole derivatives, including 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde, exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit various cancer cell lines. For instance, a study reported IC50 values for related indazole derivatives against human tumor cell lines, demonstrating their cytotoxic potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde | A549 (Lung) | 0.02 - 8.4 |
| Related Indazole Derivative | HCT-15 (Colon) | 0.02 - 50 |
Kinase Inhibition
4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde has been studied for its inhibitory effects on various kinases, including GSK-3β and ROCK-1. These kinases are crucial in numerous signaling pathways associated with cancer progression and other diseases. The compound has shown competitive inhibition with IC50 values in the low nanomolar range, indicating potent activity .
| Kinase | IC50 (nM) |
|---|---|
| GSK-3β | 8 |
| ROCK-1 | 10 |
Case Studies
- Antitumor Efficacy : A case study involving the treatment of lung cancer cells with 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde demonstrated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting its potential as an effective therapeutic agent against lung carcinoma .
- Kinase Inhibition Study : Another study focused on the compound's role as a GSK-3β inhibitor showed that it could modulate cellular pathways involved in apoptosis and cell proliferation, further supporting its antitumor potential .
Chemical Reactions Analysis
Nucleophilic Additions at the Carbaldehyde Group
The aldehyde functionality serves as a key site for nucleophilic attack. In the presence of amines, it forms Schiff bases via condensation. For example:
-
Reaction with primary amines under anhydrous conditions yields imine derivatives.
-
Use of NaBH₄ or other reducing agents converts these intermediates to secondary amines.
Mechanistic Insight :
The carbonyl oxygen activates the aldehyde for nucleophilic addition, while the fluorine atom enhances electrophilicity through inductive effects. Steric hindrance from the methyl group at position 6 may slow reaction rates with bulky nucleophiles .
Radical-Mediated Coupling Reactions
The carbaldehyde participates in visible-light-driven decarboxylative coupling with α-keto acids. A recent protocol achieved 48–78% yields for 3-acyl-2H-indazole derivatives under optimized conditions :
| Entry | Substrate | α-Keto Acid | Solvent System | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluoro-6-methyl | Phenylglyoxylic | MeCN/HFIP (3:1) | 64 |
| 2 | 4-Fluoro-6-methyl | 4-Cl-Phenyl | MeCN/HFIP (3:1) | 58 |
Key Conditions :
-
Light Source : 420–425 nm LED.
-
Solvent : Degassed MeCN/HFIP (3:1 v/v).
-
Additives : None required (self-catalyzed via energy transfer).
The reaction proceeds through a radical pathway involving acyl radicals generated from α-keto acids, which couple with the indazole core .
Microwave-Assisted C3-Formylation
While the compound itself is already formylated, studies on analogous 2H-indazoles reveal that Selectfluor® and DMSO under microwave irradiation enable regioselective C3-formylation. Key findings include :
-
Reagent : Selectfluor® (3 equiv), DMSO solvent.
-
Conditions : Microwave, 120°C, 1 hour.
-
Yield : 55–71% (depending on substituents).
Mechanism :
DMSO acts as a methyl radical source, which couples with the indazole radical intermediate. Dissolved oxygen traps the peroxy species, leading to aldehyde formation .
Influence of Substituents on Reactivity
-
Fluorine (C4) : Enhances electrophilicity at C3 via -I effect, accelerating nucleophilic additions.
-
Methyl (C6) : Introduces steric hindrance, reducing reaction rates with bulky reagents (e.g., ortho-substituted aryl Grignard reagents) .
Comparative Reactivity Data
The table below summarizes reaction outcomes for structurally similar indazoles :
| Reaction Type | Substrate | Yield (%) | Key Factor Affecting Yield |
|---|---|---|---|
| Decarboxylative coupling | 4-Fluoro-6-methyl | 64 | Solvent polarity |
| C3-Formylation | 2H-Indazole (unsubstituted) | 71 | Microwave irradiation |
| Schiff base formation | 4-Fluoro-1H-indazole | 82 | Electron-deficient aldehyde |
Challenges and Limitations
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the slow addition of phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0–5°C, forming the Vilsmeier reagent. A substituted 2-methylaniline derivative (e.g., 4-fluoro-2-methylaniline) is then added, followed by dropwise incorporation of the reagent. After stirring at room temperature, the mixture undergoes reflux at 80–90°C for 5–8 hours.
Key Parameters
Substrate Scope and Limitations
Electron-donating groups (e.g., methyl, methoxy) on the aniline ring enhance reactivity, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions. For example, 4-fluoro-2-methylaniline yields 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde in ~72% purity after recrystallization.
Nitrosation-Mediated Cyclization of Indole Derivatives
An alternative route involves nitrosation of indole precursors, followed by cyclization to form the indazole core. This method, reported by PMC, avoids dimerization side reactions through controlled reagent addition.
Stepwise Protocol
- Nitrosation : Indole derivatives (e.g., 5-fluoro-6-methylindole) react with sodium nitrite (NaNO₂) in acidic media (HCl/H₂O) at 0°C, forming an intermediate oxime.
- Cyclization : Slow addition of the indole to the nitrosating mixture minimizes dimerization, favoring water-mediated ring closure to yield the indazole-3-carbaldehyde.
Optimized Conditions
Case Study: 5-Fluoro-6-Methylindole Conversion
Using this method, 5-fluoro-6-methylindole undergoes nitrosation to produce 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde in 85% yield. Prolonged heating (50°C, 3–5 hours) further purifies the product.
Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers modularity for introducing fluorine and methyl groups post-cyclization. Palladium and copper catalysts are prominent in such strategies.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-bromo-4-fluoro-6-methyl-1H-indazole) react with methylboronic acids in the presence of Pd(PPh₃)₄, yielding 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde after formylation.
Representative Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Toluene/water (4:1) at 100°C.
Direct C–H Formylation
Recent advances employ directing groups (e.g., pyridine) to facilitate regioselective formylation via Pd-catalyzed C–H activation. This one-pot method achieves 60–70% yields but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?
Answer: A multi-step approach is typically employed:
- Step 1 : Start with a substituted indazole precursor (e.g., 6-methyl-1H-indazole) and introduce fluorine via electrophilic fluorination or halogen exchange under palladium catalysis .
- Step 2 : Formylate the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by aldehyde introduction .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C to reflux) to minimize side products like over-oxidation or demethylation.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR with DEPT-135 to confirm aldehyde proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns. ¹⁹F NMR can resolve fluorine substitution position .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺ for C₉H₇FN₂O: calc. 179.05) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ ~250–300 nm) for purity assessment. Use gradient elution (acetonitrile/water + 0.1% TFA) to separate aldehyde derivatives from intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-amino-6-fluoro-1H-indazole-3-carbaldehyde ) to identify discrepancies in chemical shifts or coupling constants.
- X-ray Crystallography : Use SHELX software for single-crystal structure determination to unambiguously confirm the aldehyde group’s position and fluorine substitution pattern .
- DFT Calculations : Optimize geometry using Gaussian or ORCA to simulate NMR spectra and validate experimental data .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Fukui Functions : Calculate using DFT to identify nucleophilic (carbonyl oxygen) and electrophilic (aldehyde carbon) sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for SNAr (fluoro group) or aldehyde-mediated condensations .
- MD Simulations : Study solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS or AMBER .
Q. How can crystallographic data improve understanding of its solid-state stability and polymorphism?
Answer:
- Space Group Analysis : Determine packing motifs (e.g., π-π stacking in indazole rings) using SHELXL .
- Thermal Analysis : Correlate DSC/TGA data with unit cell parameters (e.g., hydrogen bonding networks) to assess stability.
- Polymorph Screening : Use solvent-drop grinding or slurry methods with crystallization solvents (e.g., ethanol/water mixtures) .
Q. What strategies address low solubility in aqueous buffers for biological assays?
Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity while achieving μM solubility .
- Prodrug Derivatization : Synthesize Schiff base derivatives (e.g., hydrazones) with improved hydrophilicity .
- Cyclodextrin Inclusion Complexes : Screen β-cyclodextrin derivatives to enhance dissolution rates .
Q. How can structure-activity relationship (SAR) studies guide functionalization for target engagement?
Answer:
- Bioisosteric Replacement : Substitute the fluoro group with chloro or trifluoromethyl to modulate electron-withdrawing effects .
- Aldehyde Modifications : Convert to oximes or thiosemicarbazones to enhance binding to metal-dependent enzymes .
- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs) and prioritize synthetic targets .
Methodological Notes
- Contradictory Data : Always cross-validate analytical results with orthogonal techniques (e.g., XRD + NMR) .
- Advanced Synthesis : Consider flow chemistry for hazardous steps (e.g., fluorination) to improve scalability and safety .
- Biological Testing : Include stability assays (e.g., PBS half-life) to differentiate intrinsic activity from compound degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
